![molecular formula C6H9Cl2N3 B1379913 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride CAS No. 871726-36-2](/img/structure/B1379913.png)
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride
説明
Chemical Taxonomy and Nomenclature
This compound belongs to the broader class of heterocyclic compounds known as pyrrolopyrazines, which are characterized by the fusion of pyrrole and pyrazine ring systems. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the base structure is designated as pyrrolo[3,4-b]pyrazine, indicating the specific fusion pattern between the two heterocyclic components. The numerical descriptors 3,4-b specify that the pyrrole ring is fused to positions 3 and 4 of the pyrazine ring at the b-face, creating a unique structural arrangement that distinguishes this compound from other pyrrolopyrazine isomers.
The molecular formula C6H9Cl2N3 reveals the presence of six carbon atoms, nine hydrogen atoms, two chlorine atoms, and three nitrogen atoms within the structure. The dihydrochloride designation indicates that two hydrochloride salt units are associated with the base heterocyclic structure, significantly influencing the compound's physical and chemical properties. Alternative nomenclature systems recognize this compound under various synonyms, including 5H,6H,7H-pyrrolo[3,4-b]pyrazine dihydrochloride and 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine compound with two molecules of hydrogen chloride.
The Chemical Abstracts Service registry number 871726-36-2 provides unambiguous identification of this specific compound within chemical databases. The parent compound, 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine, carries the registry number 871792-60-8 and molecular formula C6H7N3, with a molecular weight of 121.14 grams per mole. The relationship between the parent compound and its dihydrochloride salt demonstrates the importance of salt formation in modifying compound properties for practical applications.
Table 1: Chemical Identifiers and Properties
Property | 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine | Dihydrochloride Salt |
---|---|---|
Molecular Formula | C6H7N3 | C6H9Cl2N3 |
Molecular Weight | 121.14 g/mol | 194.06 g/mol |
CAS Registry Number | 871792-60-8 | 871726-36-2 |
PubChem CID | 19761174 | 76851520 |
Creation Date | 2007-12-05 | 2014-08-06 |
The structural characterization of this compound involves sophisticated analytical techniques that confirm its molecular architecture. Computed descriptors include the International Chemical Identifier string and simplified molecular-input line-entry system notation, which provide standardized representations for computational chemistry applications. The three-dimensional conformational analysis reveals specific spatial arrangements that influence the compound's reactivity and interaction patterns with biological targets.
Historical Development of Pyrrolo[3,4-b]pyrazine Derivatives
The historical development of pyrrolo[3,4-b]pyrazine derivatives spans over a century of chemical research, beginning with fundamental investigations into pyrazine chemistry in the early 1900s. Gabriel and Sonn's seminal work in 1907 established crucial synthetic methodologies for preparing pyrazine-2,3-dicarboxylic acid derivatives, which served as precursors for more complex fused ring systems. Their systematic approach to pyrazine chemistry provided the foundational knowledge necessary for subsequent developments in pyrrolopyrazine synthesis and characterization.
The mid-20th century witnessed significant advances in heterocyclic chemistry that directly influenced pyrrolo[3,4-b]pyrazine research. Investigators at Du Pont Company achieved the industrial production of diaminomaleonitrile in 1971, which became a crucial starting material for preparing biologically active heterocycles including imidazole, imidazolone, and purine derivatives. This development provided researchers with ready access to versatile building blocks that could be transformed into complex fused ring systems through well-established synthetic protocols.
Research investigations during the 1980s focused on developing efficient synthetic routes for pyrazinedicarboximides from diaminomaleonitrile precursors. Tsuda, Fujishima, and Ueda reported the synthesis of ten different 2,3-disubstituted pyrazinedicarboximides, including 2,3-disubstituted 5,7-dioxo-6H-pyrrolo[3,4-b]pyrazine derivatives. Their work demonstrated the versatility of diaminomaleonitrile as a starting material and established reliable synthetic protocols that could be adapted for preparing various substituted pyrrolopyrazine analogs. The biological evaluation of these compounds revealed significant activity against rice bacterial leaf blight disease, highlighting the potential therapeutic applications of this compound class.
Patent literature from the 1970s documents extensive research into pyrrolo[3,4-b]pyrazine derivatives and their pharmaceutical applications. United States Patent 3,862,149, published in 1975, describes comprehensive synthetic methodologies for preparing pyrrolo[3,4-b]pyrazine derivatives with various substituent patterns. The patent disclosure includes detailed reaction conditions, purification procedures, and characterization data for numerous analogs, establishing a solid foundation for subsequent research and development efforts in this area.
Contemporary research has expanded significantly beyond the early foundational work, incorporating modern synthetic methodologies and advanced analytical techniques. Recent investigations have explored N-heterocyclic carbene-catalyzed approaches for constructing pyrrolo[3,4-b]pyridine and related systems with high stereoselectivity. These developments represent a natural evolution from the classical synthetic approaches pioneered by early researchers, demonstrating the continued relevance and importance of this compound class in modern organic chemistry.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry extends far beyond its structural novelty, encompassing fundamental aspects of chemical reactivity, biological activity, and synthetic utility. This compound represents a unique fusion of two important nitrogen-containing heterocycles, creating a molecular architecture that combines the electron-rich character of pyrrole with the electron-deficient nature of pyrazine. This electronic complementarity generates distinctive chemical properties that have attracted considerable attention from synthetic chemists and pharmaceutical researchers.
The structural significance of pyrrolopyrazine systems lies in their ability to serve as privileged scaffolds in medicinal chemistry. The fused ring system provides a rigid framework that can orient substituents in specific three-dimensional arrangements, facilitating precise molecular recognition events with biological targets. Research investigations have demonstrated that pyrrolo[3,4-c]pyridine derivatives, which share structural similarities with pyrrolopyrazines, exhibit diverse biological activities including antidiabetic, antimycobacterial, and analgesic properties. These findings suggest that pyrrolopyrazine derivatives may possess similar therapeutic potential, making them valuable targets for drug discovery programs.
The synthetic utility of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine derivatives stems from their ability to undergo diverse chemical transformations that can introduce functional groups at specific positions within the fused ring system. The compound can participate in nucleophilic substitution reactions, electrophilic aromatic substitution processes, and various coupling reactions that enable the construction of more complex molecular architectures. The presence of multiple nitrogen atoms within the ring system provides opportunities for coordination chemistry applications and metal-catalyzed transformations.
Table 2: Synthetic Applications of Pyrrolopyrazine Derivatives
Reaction Type | Specific Transformation | Reference Application |
---|---|---|
Nucleophilic Substitution | Bromine replacement with nucleophiles | Pharmaceutical intermediate synthesis |
Metal-Catalyzed Coupling | Palladium-catalyzed cross-coupling | Materials science applications |
Oxidation Reactions | N-oxide formation | Biological activity modulation |
Reduction Processes | Imide reduction to heterocycles | Structural diversity generation |
Contemporary research has identified pyrrolopyrazine derivatives as important components in advanced materials applications, particularly in the development of organic semiconductors and photovoltaic devices. The extended conjugation within the fused ring system and the ability to introduce electron-donating or electron-withdrawing substituents make these compounds valuable building blocks for constructing materials with tailored electronic properties. Research groups have incorporated triazole-fused pyrazine derivatives into polymer structures for solar cell applications, demonstrating the broader technological significance of this compound class.
The mechanistic understanding of pyrrolopyrazine chemistry has evolved considerably through computational studies and experimental investigations. Theoretical calculations have provided insights into the electronic structure, reactivity patterns, and conformational preferences of these compounds. Nuclear magnetic resonance spectroscopy and mass spectrometry techniques have enabled detailed structural characterization, while X-ray crystallography has revealed precise three-dimensional molecular geometries. These analytical advances have facilitated the rational design of new derivatives with enhanced properties for specific applications.
特性
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3.2ClH/c1-2-9-6-4-7-3-5(6)8-1;;/h1-2,7H,3-4H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSJLVPGHNUJRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC=CN=C2CN1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride involves several steps. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide yields the desired pyrrolopyrazine derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
化学反応の分析
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
科学的研究の応用
Chemical Properties and Structure
- Molecular Formula : C₆H₉Cl₂N₃
- Molecular Weight : 194.06 g/mol
- Appearance : Brown solid
- Structure : Contains a bicyclic structure comprising a pyrrole and pyrazine moiety.
The unique structure of DHPP contributes to its reactivity and interaction with biological targets, making it a valuable compound for pharmaceutical development.
Medicinal Chemistry
DHPP has garnered attention for its potential therapeutic applications against various diseases. The compound's derivatives have been investigated for their biological activities, including:
- Anti-cancer Activity : Research indicates that DHPP exhibits specific inhibition of Gli1, which is relevant in cancer therapy targeting the Hedgehog signaling pathway. This pathway is often implicated in various cancers, including basal cell carcinoma and medulloblastoma.
- Neuropharmacology : The compound is explored for its effects on neurological pathways and receptors. Studies utilizing biochemical assays like ELISAs have shown that derivatives can inhibit specific enzymes involved in neurodegenerative diseases.
Synthetic Chemistry
The synthesis of DHPP involves multi-step organic reactions, which include:
- Reactions : Etherification, hydrazonation, cyclization, and reduction reactions are commonly employed to yield derivatives with enhanced biological activity.
- Derivatives : Various synthetic routes have led to the creation of 7-substituted derivatives that exhibit antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor properties.
Data Tables
Case Study 1: Anti-Cancer Research
A study published in a peer-reviewed journal highlighted the efficacy of DHPP in inhibiting Gli1 expression in cancer cell lines. The results demonstrated a significant reduction in cell proliferation when treated with DHPP compared to control groups. This suggests that DHPP could serve as a lead compound for developing new anti-cancer agents targeting the Hedgehog signaling pathway.
Case Study 2: Neuropharmacological Effects
In another investigation focusing on neuropharmacology, researchers evaluated the impact of DHPP on synaptic transmission in animal models. The findings indicated that DHPP derivatives improved cognitive functions by modulating neurotransmitter release, providing insights into its potential use in treating cognitive disorders like Alzheimer's disease.
作用機序
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride
2,3-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
- Molecular Formula : C₇H₅ClN₂O
- Key Differences: Replacement of pyrazine with a pyridinone ring introduces a ketone group, altering electronic properties. The carbonyl group may participate in hydrogen bonding, influencing solubility (melting point: unlisted) and reactivity in nucleophilic additions .
Pharmacologically Active Derivatives
Zopiclone Free Base
- Structure : Features a 5-chloro-2-pyridinyl group and a piperazinyl carbonyloxy substituent.
- Key Differences: As a sedative-hypnotic drug, Zopiclone’s complex structure enables specific GABA receptor modulation. The dihydrochloride form of the parent compound lacks these pharmacophores, limiting direct pharmacological activity but serving as a synthetic intermediate .
6-(5-Chloro-2-pyridyl)-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one
- CAS : 43200-81-3
- This derivative is an intermediate in Zopiclone synthesis, highlighting the parent compound’s role in drug development .
Solubility and Stability
生物活性
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride is a nitrogen-containing heterocyclic compound with significant biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C6H9Cl2N3
- Molecular Weight : 194.06 g/mol
- CAS Number : 871726-36-2
The primary biological activity of this compound is attributed to its role as an allosteric modulator of the M4 muscarinic acetylcholine receptor. This interaction influences various signaling pathways critical for cellular processes such as apoptosis and necroptosis.
Target Enzymes
- Receptor-Interacting Protein Kinase 1 (RIPK1) :
- Inhibition of RIPK1 prevents necroptosis, promoting cell survival.
- This compound has shown effective modulation in cellular signaling pathways involved in cell death and survival .
Biological Activities
The compound exhibits a wide range of biological activities, which can be summarized as follows:
- Antimicrobial Activity : Exhibits significant activity against various pathogens.
- Antitumor Properties : Demonstrated potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Reduces inflammatory responses in cellular models.
- Kinase Inhibition : Targets specific kinases involved in critical signaling pathways.
Comparison with Similar Compounds
Compound Name | Biological Activity |
---|---|
Pyrrolo[1,2-a]pyrazine | Antibacterial, antifungal |
5H-pyrrolo[2,3-b]pyrazine | Significant kinase inhibitory activity |
6H-pyrrolo[3,4-b]pyrazine | Varies; structure influences activity |
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
- Antimicrobial Evaluation :
- Inhibition of Biofilm Formation :
- Cell Viability and Cytotoxicity :
Q & A
Q. What experimental conditions are recommended for assessing the inhibitory activity of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride against RIPK1 in vitro?
To evaluate RIPK1 inhibition, researchers should:
- Dosage Range : Use low doses (e.g., 1–10 µM) to avoid cytotoxicity while maintaining anti-necroptotic activity .
- Time Course : Monitor stability over 24–72 hours, as the compound retains inhibitory activity under standard lab conditions (pH 7.4, 37°C) .
- Controls : Include necroptosis inducers (e.g., TNF-α + z-VAD-fmk) and negative controls (vehicle-only treatments).
- Assay Metrics : Measure cell viability (MTT assay) and necroptosis markers (phosphorylated MLKL) via Western blot .
Q. How should synthesis protocols for this compound be optimized to ensure high yield and purity?
Key steps include:
- Precursor Selection : Use pyridine and carbamate derivatives as intermediates, with Pd-catalyzed cross-coupling reactions for structural diversification .
- Purification : Employ column chromatography (silica gel, methanol/dichloromethane eluent) to isolate the dihydrochloride salt.
- Quality Control : Validate purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structure by H NMR (e.g., δ 3.2–3.8 ppm for pyrrolo-pyrazine protons) .
Q. What storage conditions are critical for maintaining the compound’s stability in long-term studies?
- Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
- Solubility : Prepare stock solutions in DMSO (10 mM), aliquot, and store at -20°C to avoid freeze-thaw cycles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyrrolopyrazine derivatives across studies?
Methodological strategies include:
- Comparative Assays : Standardize in vitro models (e.g., identical cell lines, RIPK1 expression levels) to minimize variability .
- Orthogonal Validation : Cross-validate findings using kinase activity assays (e.g., ADP-Glo™) and transcriptomic profiling to confirm target engagement .
- Meta-Analysis : Aggregate data from multiple studies to identify trends, such as dose-dependent toxicity thresholds (>20 µM in murine models) .
Q. What approaches are recommended for investigating structure-activity relationships (SAR) of derivatives?
- Substituent Modification : Introduce functional groups (e.g., halogens, methyl) at positions 3 and 5 of the pyrrolopyrazine core to assess impact on RIPK1 binding .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with RIPK1’s kinase domain, guided by crystallographic data (PDB: 4NEU) .
- In Vivo Testing : Prioritize derivatives with >50% inhibition at 10 µM in vitro for pharmacokinetic studies (e.g., bioavailability, half-life in rodent models) .
Q. How do metabolic pathways influence the compound’s therapeutic potential?
- Hepatic Metabolism : Use liver microsomes (human/rodent) to identify cytochrome P450 isoforms (e.g., CYP3A4) responsible for oxidation .
- Metabolite Profiling : Detect major metabolites via LC-MS/MS and assess their activity (e.g., residual RIPK1 inhibition) .
- Bioavailability Optimization : Co-administer with CYP inhibitors (e.g., ketoconazole) in preclinical models to enhance systemic exposure .
Methodological Recommendations
- Theoretical Frameworks : Link studies to necroptosis signaling pathways (e.g., TNF-α/RIPK1/MLKL axis) to contextualize mechanistic hypotheses .
- Contradiction Analysis : Use Bayesian statistics to weigh conflicting data, prioritizing studies with rigorous controls (e.g., sham-operated animals in neuroprotection assays) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。